(1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide
Description
(1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide is a benzimidazole-derived amidoxime compound characterized by a propanimidamide backbone linked to a 5,6-dimethyl-substituted benzimidazole moiety. The benzimidazole core confers strong π-electron delocalization, enhancing electronic stability and enabling robust hydrogen-bonding interactions . The dimethyl substituents at positions 5 and 6 introduce steric hindrance, which modulates reactivity and selectivity in synthetic or catalytic applications . The N'-hydroxypropanimidamide group provides metal-coordination capabilities, making the compound a candidate for catalysis or biomedical targeting .
Properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxypropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-5-10-11(6-9(8)2)16(7-14-10)4-3-12(13)15-17/h5-7,17H,3-4H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEFLFSRMNCRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethyl Groups: The methylation of the benzimidazole ring can be achieved using methylating agents such as methyl iodide in the presence of a base.
Formation of Propanimidamide Moiety: The final step involves the reaction of the dimethylated benzimidazole with a suitable propanimidamide precursor under basic or neutral conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Benzimidazole derivatives are known to interact with various biological targets, making them of interest in drug discovery.
Medicine
In medicine, (1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases or conditions.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The hydroxypropanimidamide moiety may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Molecular Properties of Related Amidoxime Derivatives
Key Observations :
- Heterocyclic Core : Benzimidazole (aromatic, π-delocalized) vs. pyrazole (smaller, adjacent nitrogens) vs. piperazine (aliphatic, basic). Benzimidazole derivatives exhibit superior thermal and electronic stability due to aromaticity , while pyrazole-based compounds may prioritize metal coordination .
- Substituent Effects : The 5,6-dimethyl groups in benzimidazole derivatives increase steric hindrance, reducing unwanted side reactions compared to trifluoromethyl-substituted pyrazoles (e.g., ), which enhance lipophilicity but may complicate synthesis .
Electronic and Reactivity Profiles
- Benzimidazole Derivatives : The extended π-system enables charge delocalization, as evidenced by density-functional theory (DFT) studies, which predict strong electron-withdrawing effects at the amidoxime group . This enhances stability in polar solvents and under oxidative conditions.
- Pyrazole Derivatives : The electron-withdrawing trifluoromethyl group in lowers the pKa of the amidoxime group (~7.48 predicted in simpler analogs ), increasing acidity and metal-binding affinity compared to benzimidazoles.
- Piperazine Derivatives : The aliphatic nitrogen atoms in raise the basicity of the compound, improving solubility in acidic environments but reducing aromatic stabilization.
Physicochemical Properties
- Solubility : Benzimidazole derivatives (e.g., ) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding capacity, whereas piperazine derivatives () are more soluble in aqueous acidic media.
- Thermal Stability : The rigid benzimidazole core in the target compound enhances thermal stability (>200°C decomposition predicted) compared to pyrazole or piperazine analogs .
- Synthetic Challenges : Trifluoromethyl-substituted pyrazoles () are often discontinued due to complex synthesis (e.g., requiring copper acetate-mediated coupling ), whereas benzimidazoles are synthesized via established routes (e.g., benzoyl chloride reactions ).
Biological Activity
(1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the N'-hydroxypropanimidamide group enhances its potential interactions with biological targets.
Research indicates that compounds containing a benzimidazole structure often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Benzimidazoles can inhibit specific enzymes involved in metabolic pathways.
- Anticancer Properties : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/AKT/mTOR .
- Antimicrobial Activity : Certain derivatives have shown promise against bacterial and fungal infections due to their ability to disrupt cellular processes .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Assays : The compound displayed IC50 values in the low micromolar range against cell lines such as HCT116 and Ishikawa, indicating potent antiproliferative effects .
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives similar to this compound:
- Endometrial Cancer : A study evaluated the effects of related compounds on Ishikawa cells, revealing that they effectively suppressed PI3K protein expression and induced cell death through apoptosis pathways .
- Bacterial Infections : Compounds with similar structures have been tested for antimicrobial activity, showing effectiveness against resistant strains by targeting essential bacterial enzymes .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.
- Absorption and Distribution : Preliminary studies suggest favorable absorption properties; however, detailed pharmacokinetic profiles are necessary for clinical application.
- Toxicity Profiles : Toxicological assessments indicate that while some benzimidazole derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish safety margins for this compound.
Q & A
Q. What are the optimized synthetic routes for (1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide, and how can reaction yields be improved?
The synthesis typically involves coupling 5,6-dimethylbenzimidazole with hydroxylamine derivatives under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Use of Pd-based catalysts or Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
- Temperature : Reactions performed at 60–80°C improve kinetics while avoiding decomposition . Yields >70% are achievable by optimizing stoichiometry (1:1.2 ratio of benzimidazole to hydroxylamine precursor) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 289.12 g/mol) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsion strains .
Q. What are the key physicochemical properties influencing its stability in research applications?
- Hydrogen bonding : The hydroxyl and benzimidazole groups form intramolecular H-bonds, enhancing stability in polar solvents .
- Electronic delocalization : The benzimidazole core stabilizes π-electron systems, reducing susceptibility to oxidation .
- pH sensitivity : Protonation of the imidazole nitrogen (pKa ~6.5) affects solubility in aqueous buffers .
Advanced Research Questions
Q. How do steric and electronic effects of the 5,6-dimethyl substituents influence reactivity in metal coordination studies?
The dimethyl groups introduce steric hindrance, limiting axial coordination in metal complexes. However, the benzimidazole nitrogen’s electron density facilitates π-backbonding with transition metals (e.g., Cu²⁺, Fe³⁺). Methodological insights:
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., 2–10 µM in kinase inhibition assays) may arise from:
- Assay conditions : Varying ATP concentrations (10–100 µM) alter competitive binding kinetics .
- Cellular permeability : LogP values (1.8–2.2) influence membrane penetration; use of permeability enhancers (e.g., DMSO) standardizes results .
- Metabolic stability : Hepatic microsome assays (e.g., human CYP3A4 metabolism) clarify half-life differences .
Q. How can structure-activity relationships (SAR) guide derivatization for enhanced pharmacological profiles?
SAR studies highlight:
- Hydroxyl group substitution : Replacing –OH with –OCH₃ reduces metabolic clearance but lowers solubility .
- Benzimidazole modifications : Introducing electron-withdrawing groups (e.g., –CF₃) at position 5 improves target affinity by 3-fold . Table 1 : Comparative SAR of Analogues
| Derivative | R Group | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Parent compound | 5,6-dimethyl | 4.2 | 1.9 |
| 5-CF₃ analogue | 5-CF₃ | 1.5 | 2.3 |
| N-methylated | N–CH₃ | 8.7 | 1.5 |
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17) .
- MD simulations (GROMACS) : Analyze ligand-protein stability over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- Free energy calculations (MM-PBSA) : Predict ΔG binding energies (e.g., −8.2 kcal/mol for JAK2 inhibition) .
Q. How can crystallographic data resolve ambiguities in tautomeric forms?
The compound exists in (1Z)-configuration, confirmed via:
- ORTEP-3 : Graphical analysis of anisotropic displacement parameters .
- Hirshfeld surface analysis : Quantify H-bonding vs. van der Waals interactions to distinguish tautomers .
Methodological Best Practices
- Synthesis scale-up : Use flow chemistry for reproducibility; residence time ≤30 min minimizes side reactions .
- Data validation : Cross-reference crystallographic data (CCDC deposition) with spectroscopic results to avoid misassignment .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (e.g., SPR vs. ELISA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
